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Compound of Interest

2-Bromo-4-iodo-1-
Compound Name: _
(trifluoromethoxy)benzene

Cat. No.: B1374119

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene: Synthesis,
Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
agrochemical research, the demand for highly functionalized aromatic building blocks is
incessant. These scaffolds enable the precise construction of complex molecular architectures
with tailored physicochemical and biological properties. Among these, 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene, identified by its CAS number 1049731-04-5, has emerged as a
particularly valuable intermediate. This guide, intended for researchers, scientists, and
professionals in drug development, provides a comprehensive overview of this compound's
properties, synthetic utility, and applications, grounded in established chemical principles.

The strategic placement of three distinct functional groups—a bromine atom, an iodine atom,
and a trifluoromethoxy group—on the benzene ring imparts a unique and powerful reactivity
profile to this molecule. The trifluoromethoxy (-OCFs) group, a bioisostere for other
functionalities, significantly influences the electronic properties of the aromatic system and can
enhance the metabolic stability and lipophilicity of target molecules.[1] The differential reactivity
of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise
functionalization through a variety of cross-coupling reactions, offering a controlled approach to
building molecular complexity.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1374119?utm_src=pdf-interest
https://www.benchchem.com/product/b1374119?utm_src=pdf-body
https://www.benchchem.com/product/b1374119?utm_src=pdf-body
https://www.benchchem.com/product/b1374119?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/role-2-bromo-1-iodo-4-trifluoromethylbenzene-organic-synthesis-rx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties and Data

A thorough understanding of a compound's fundamental properties is critical for its effective
application in synthesis. The key physicochemical data for 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene are summarized in the table below.

Property Value Source
CAS Number 1049731-04-5 [2]
Molecular Formula C7Hs3BrFsIO

Molecular Weight 366.9 g/mol [2]

2-Bromo-4-iodo-1-
IUPAC Name ) N/A
(trifluoromethoxy)benzene

Physical Form Solid, semi-solid, or liquid

N Keep in a dark place, sealed in
Storage Conditions [3]
dry, 2-8°C

The Trifluoromethoxy Group: A Key Modulator of
Aromatic Reactivity

The trifluoromethoxy (-OCF3) group is a powerful modulator of a molecule's properties. The
high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive
effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron
density to the aromatic ring. This dual nature makes the -OCFs group an ortho-, para-directing,
yet deactivating, substituent in electrophilic aromatic substitution reactions.[4] This means it
directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself, but
the overall reaction rate is slower compared to unsubstituted benzene. This deactivating effect
contributes to the stability of the molecule while the directing effect is crucial for predictable
synthetic outcomes.

Synthetic Utility and Key Reactions: Regioselective
Cross-Coupling
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The primary synthetic value of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene lies in the
differential reactivity of its two carbon-halogen bonds. The C-I bond is longer and weaker than
the C-Br bond, making it more susceptible to oxidative addition to a transition metal catalyst,
such as palladium(0). This reactivity difference allows for highly regioselective cross-coupling
reactions, where the iodine atom can be selectively replaced while the bromine atom remains
intact for a subsequent transformation. This stepwise functionalization is a cornerstone of
modern synthetic strategy, enabling the efficient construction of complex molecules.

Experimental Protocol: Regioselective Suzuki-Miyaura
Cross-Coupling

This protocol describes a typical regioselective Suzuki-Miyaura coupling reaction to
functionalize the 4-position (originally bearing the iodine) of 2-Bromo-4-iodo-1-
(trifluoromethoxy)benzene.

Objective: To selectively couple an arylboronic acid at the C-1 bond position.

Materials:

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

» Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

o Palladium(ll) acetate (Pd(OAC)2)

» Triphenylphosphine (PPhs) or other suitable phosphine ligand

o Potassium carbonate (K2CQOs) or another suitable base

o Toluene and water (solvent system)

e Anhydrous magnesium sulfate or sodium sulfate

« Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:
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» Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or
nitrogen), combine 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene (1.0 eq), the arylboronic
acid (1.1 eq), and potassium carbonate (2.0 eq).

o Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the
palladium catalyst. A slight excess of the boronic acid ensures complete consumption of
the starting material. The base is required for the transmetalation step of the catalytic
cycle.

o Catalyst Preparation: In a separate vial, pre-mix palladium(ll) acetate (0.02 eq) and
triphenylphosphine (0.04 eq) in a small amount of toluene.

o Rationale: Palladium(ll) acetate is a common precatalyst that is reduced in situ to the
active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates
the catalytic cycle.

e Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the toluene
and water solvent system (typically a 4:1 to 10:1 ratio).

o Rationale: The biphasic solvent system is common for Suzuki couplings, with the organic
phase dissolving the reactants and catalyst, and the aqueous phase dissolving the
inorganic base.

e Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Rationale: Heating increases the reaction rate. Monitoring ensures the reaction is stopped
once the starting material is consumed, preventing the formation of byproducts.

o Workup: After the reaction is complete, cool the mixture to room temperature. Add water and
extract the product with an organic solvent such as ethyl acetate. Wash the combined
organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

o Rationale: This standard aqueous workup removes the inorganic salts and other water-
soluble impurities.
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« Purification: Purify the crude product by column chromatography on silica gel.

o Rationale: Chromatography separates the desired product from unreacted starting
materials, catalyst residues, and any byproducts.

Workflow Diagram: Regioselective Suzuki Coupling

Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry. The
introduction of bromine and iodine can lead to beneficial interactions with biological targets,
such as halogen bonding, which can enhance binding affinity and selectivity.[5] Furthermore,
the trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic
stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic
cleavage.[4]

This building block serves as a precursor for a wide range of biologically active molecules,
including kinase inhibitors, enzyme regulators, and therapeutic agents for various diseases.[6]
Its ability to undergo selective cross-coupling reactions makes it an invaluable tool for
generating libraries of compounds for high-throughput screening in the drug discovery process.

Supplier Information

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is commercially available from several
chemical suppliers. Researchers should always consult the supplier's specific documentation
for purity and safety information.

Supplier Product Link

Sigma-Aldrich (Merck) --INVALID-LINK--

Benchchem --INVALID-LINK--[4]

BLDpharm --INVALID-LINK--[7]
Conclusion
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2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a highly versatile and valuable building
block for organic synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group
and two different halogens, allows for controlled, regioselective functionalization. This
capability, combined with the beneficial effects of the -OCFs group on molecular properties,
makes it a powerful tool for the synthesis of novel compounds in the pharmaceutical,
agrochemical, and materials science fields. A thorough understanding of its reactivity and
careful execution of synthetic protocols are key to leveraging the full potential of this important
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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